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Compound of Interest

Compound Name: 2-phenylacetonitrile

Cat. No.: B1602554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

binary liquid mixtures containing 2-phenylacetonitrile. Understanding these properties is

crucial for a wide range of applications, including reaction engineering, solvent selection, and

the formulation of pharmaceutical products. This document summarizes key quantitative data,

details experimental methodologies, and provides visual representations of experimental

workflows and conceptual relationships.

Core Thermodynamic Properties and Molecular
Interactions
The study of thermodynamic properties such as density, viscosity, and speed of sound, along

with their derived excess properties, offers profound insights into the nature and extent of

molecular interactions within liquid mixtures. These interactions, which include dipole-dipole

forces, hydrogen bonding, and dispersive forces, govern the macroscopic behavior of the

solution and its deviation from ideal behavior.

2-Phenylacetonitrile is a polar molecule, and its mixtures with various organic solvents exhibit

interesting thermodynamic behaviors that reflect the interplay of different intermolecular forces.

This guide focuses on the excess molar volume (VE), viscosity deviation (Δη), and deviation in

isentropic compressibility (Δκs) as key indicators of these interactions.
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Data Summary: Thermodynamic Properties of 2-
Phenylacetonitrile Binary Mixtures
The following tables summarize the experimentally determined thermodynamic data for binary

mixtures of 2-phenylacetonitrile with aliphatic amines, alcohols, and ketones.

Table 1: Excess Molar Volumes (VE) of 2-
Phenylacetonitrile Binary Mixtures at 308.15 K

Mole
Fraction of
2-
Phenylacet
onitrile (x₁)

Diethylamin
e

Propylamin
e

Diisopropyl
amine

Butylamine
tert-
Butylamine

0.1 -0.12 -0.08 -0.15 -0.09 -0.18

0.2 -0.23 -0.15 -0.29 -0.17 -0.35

0.3 -0.33 -0.21 -0.41 -0.24 -0.50

0.4 -0.41 -0.26 -0.51 -0.30 -0.62

0.5 -0.47 -0.30 -0.58 -0.34 -0.71

0.6 -0.50 -0.32 -0.62 -0.36 -0.76

0.7 -0.49 -0.31 -0.61 -0.35 -0.75

0.8 -0.43 -0.27 -0.54 -0.31 -0.67

0.9 -0.29 -0.18 -0.38 -0.21 -0.47

Data sourced from Nikam et al. (2004)

Table 2: Viscosity Deviations (Δη) of 2-Phenylacetonitrile
+ Aliphatic Amine Mixtures at 308.15 K

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1602554?utm_src=pdf-body
https://www.benchchem.com/product/b1602554?utm_src=pdf-body
https://www.benchchem.com/product/b1602554?utm_src=pdf-body
https://www.benchchem.com/product/b1602554?utm_src=pdf-body
https://www.benchchem.com/product/b1602554?utm_src=pdf-body
https://www.benchchem.com/product/b1602554?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mole
Fraction of
2-
Phenylacet
onitrile (x₁)

Diethylamin
e

Propylamin
e

Diisopropyl
amine

Butylamine
tert-
Butylamine

0.1 -0.04 -0.03 -0.05 -0.03 -0.06

0.2 -0.08 -0.05 -0.10 -0.06 -0.11

0.3 -0.11 -0.07 -0.14 -0.08 -0.16

0.4 -0.13 -0.08 -0.17 -0.10 -0.19

0.5 -0.15 -0.09 -0.19 -0.11 -0.22

0.6 -0.16 -0.10 -0.20 -0.12 -0.23

0.7 -0.15 -0.09 -0.19 -0.11 -0.22

0.8 -0.13 -0.08 -0.16 -0.10 -0.19

0.9 -0.09 -0.05 -0.11 -0.06 -0.13

Data sourced from Nikam et al. (2004)

Table 3: Thermodynamic Properties of 2-
Phenylacetonitrile + Aliphatic Alcohol Mixtures at 308.15
K
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Mole
Fract
ion
of 2-
PAN
(x₁)

1-
Prop
anol
(VE)

2-
Prop
anol
(VE)

1-
Buta
nol
(VE)

2-
Buta
nol
(VE)

2-
Meth
yl-2-
prop
anol
(VE)

1-
Prop
anol
(Δη)

2-
Prop
anol
(Δη)

1-
Buta
nol
(Δη)

2-
Buta
nol
(Δη)

2-
Meth
yl-2-
prop
anol
(Δη)

0.1 -0.03 -0.04 -0.02 -0.05 -0.07 -0.02 -0.03 -0.01 -0.04 -0.05

0.2 -0.06 -0.08 -0.04 -0.10 -0.13 -0.04 -0.05 -0.03 -0.07 -0.10

0.3 -0.08 -0.11 -0.06 -0.14 -0.18 -0.06 -0.07 -0.04 -0.10 -0.14

0.4 -0.10 -0.13 -0.07 -0.17 -0.22 -0.07 -0.09 -0.05 -0.12 -0.17

0.5 -0.11 -0.15 -0.08 -0.19 -0.25 -0.08 -0.10 -0.06 -0.14 -0.20

0.6 -0.12 -0.16 -0.09 -0.20 -0.26 -0.08 -0.10 -0.06 -0.15 -0.21

0.7 -0.11 -0.15 -0.08 -0.19 -0.25 -0.07 -0.09 -0.05 -0.14 -0.20

0.8 -0.09 -0.12 -0.07 -0.16 -0.21 -0.06 -0.07 -0.04 -0.11 -0.16

0.9 -0.06 -0.08 -0.04 -0.10 -0.14 -0.04 -0.05 -0.02 -0.07 -0.10

Data sourced from Nikam et al. (2003)

Table 4: Thermodynamic Properties of 2-
Phenylacetonitrile + Aliphatic Ketone Mixtures at 308.15
K
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Mole
Fractio
n of 2-
PAN
(x₁)

Methyl
ethylk
etone
(VE)

Methyl
propyl
ketone
(VE)

Methyl
isobut
ylketo
ne
(VE)

Diethyl
ketone
(VE)

Methyl
ethylk
etone
(Δη)

Methyl
propyl
ketone
(Δη)

Methyl
isobut
ylketo
ne
(Δη)

Diethyl
ketone
(Δη)

0.1 -0.05 -0.07 -0.10 -0.06 -0.03 -0.04 -0.06 -0.04

0.2 -0.10 -0.13 -0.19 -0.11 -0.06 -0.08 -0.11 -0.07

0.3 -0.14 -0.18 -0.26 -0.16 -0.08 -0.11 -0.15 -0.10

0.4 -0.17 -0.22 -0.32 -0.20 -0.10 -0.14 -0.19 -0.12

0.5 -0.19 -0.25 -0.36 -0.22 -0.11 -0.16 -0.21 -0.14

0.6 -0.20 -0.26 -0.38 -0.23 -0.12 -0.17 -0.22 -0.15

0.7 -0.19 -0.25 -0.36 -0.22 -0.11 -0.16 -0.21 -0.14

0.8 -0.16 -0.21 -0.30 -0.19 -0.09 -0.13 -0.17 -0.11

0.9 -0.10 -0.14 -0.20 -0.12 -0.06 -0.08 -0.11 -0.07

Data sourced from Bachu et al. (2012)

Note on Data Availability: Extensive literature searches did not yield comprehensive

experimental data on the thermodynamic properties of binary mixtures of 2-phenylacetonitrile
with esters, aromatic hydrocarbons, or ethers. The data presented in this guide is therefore

focused on mixtures with aliphatic amines, alcohols, and ketones, for which reliable data is

available.

Experimental Protocols
The determination of the thermodynamic properties of liquid mixtures requires precise and

accurate measurement techniques. The following sections detail the methodologies commonly

employed in the cited studies.

Density Measurement
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The density (ρ) of the pure liquids and their binary mixtures is typically measured using a

bicapillary pycnometer.

Procedure:

The pycnometer is thoroughly cleaned with chromic acid, washed with distilled water, and

dried.

It is then calibrated at the desired temperature using double-distilled water with a known

density.

The pycnometer is filled with the sample liquid or mixture, ensuring no air bubbles are

trapped.

The filled pycnometer is allowed to equilibrate in a thermostatically controlled water bath for

a sufficient time (e.g., 30 minutes) to reach the desired temperature.

The mass of the pycnometer with the sample is determined using a high-precision analytical

balance.

The density of the sample is calculated from its mass and the calibrated volume of the

pycnometer.

Viscosity Measurement
The viscosity (η) of the liquids and mixtures is commonly determined using a suspended-level

Ubbelohde viscometer.

Procedure:

The viscometer is cleaned and dried thoroughly.

A known volume of the sample liquid is introduced into the viscometer.

The viscometer is placed in a constant-temperature bath until thermal equilibrium is reached.

The liquid is drawn up into the measuring bulb by suction.
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The time taken for the liquid to flow between two marked points on the capillary is measured

accurately using a stopwatch.

The kinematic viscosity is calculated from the flow time and the viscometer constant. The

dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the

liquid.

Speed of Sound Measurement
The speed of sound (u) in the liquid mixtures is measured using an ultrasonic interferometer.

Procedure:

The interferometer cell is cleaned and filled with the sample liquid.

The cell is placed in a temperature-controlled water bath to maintain a constant temperature.

High-frequency ultrasonic waves are generated by a quartz crystal at the bottom of the cell.

These waves are reflected by a movable reflector plate.

By moving the reflector, a series of standing waves are formed. The distance between

consecutive nodes (or antinodes) is equal to half the wavelength (λ/2) of the ultrasonic

waves in the liquid.

The wavelength (λ) is determined by measuring the distance moved by the reflector for a

known number of nodes.

The speed of sound (u) is then calculated using the formula: u = f × λ, where f is the

frequency of the ultrasonic waves.

Data Analysis and Interpretation
The experimental data are used to calculate excess thermodynamic properties, which provide

insights into the molecular interactions in the binary mixtures.

Excess Molar Volume (VE)
The excess molar volume is calculated using the following equation:
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VE = (x₁M₁ + x₂M₂) / ρmix - (x₁M₁/ρ₁ + x₂M₂/ρ₂)

where x₁, M₁, and ρ₁ are the mole fraction, molar mass, and density of component 1 (2-
phenylacetonitrile), and x₂, M₂, and ρ₂ are the corresponding values for the second

component. ρmix is the density of the mixture. Negative VE values suggest strong specific

interactions (like hydrogen bonding or dipole-dipole interactions) leading to a more compact

packing of molecules, while positive values indicate the predominance of dispersive forces and

the breaking of self-associated structures of the pure components.

Viscosity Deviation (Δη)
The deviation in viscosity is calculated as:

Δη = ηmix - (x₁η₁ + x₂η₂)

where ηmix is the viscosity of the binary mixture, and η₁ and η₂ are the viscosities of the pure

components. Negative deviations from a linear dependence on mole fraction generally indicate

weaker intermolecular forces in the mixture compared to the pure components. Conversely,

positive deviations suggest the presence of strong specific interactions that hinder fluid flow.

Deviation in Isentropic Compressibility (Δκs)
Isentropic compressibility (κs) is calculated from the speed of sound (u) and density (ρ) using

the Laplace equation:

κs = 1 / (u²ρ)

The deviation in isentropic compressibility is then given by:

Δκs = κsmix - (φ₁κs₁ + φ₂κs₂)

where φ is the volume fraction. Negative values of Δκs indicate that the mixture is less

compressible than the ideal mixture, suggesting strong intermolecular interactions that lead to

a more structured liquid.

Visualizing Experimental and Logical Workflows
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The following diagrams, generated using the DOT language, illustrate the key workflows in the

study of the thermodynamic properties of 2-phenylacetonitrile liquid mixtures.
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Caption: Experimental workflow for determining thermodynamic properties.
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Caption: Derivation of excess properties from experimental data.

To cite this document: BenchChem. [Thermodynamic Insights into 2-Phenylacetonitrile Liquid
Mixtures: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602554#thermodynamic-properties-of-2-
phenylacetonitrile-liquid-mixtures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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